molecular formula C13H18N2O B14753426 3-[3-(Dimethylamino)propyl]-1H-indol-5-OL CAS No. 1210-82-8

3-[3-(Dimethylamino)propyl]-1H-indol-5-OL

Katalognummer: B14753426
CAS-Nummer: 1210-82-8
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: PZRSQMNQWPQQLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(Dimethylamino)propyl]-1H-indol-5-OL is a chemical compound with the molecular formula C13H18N2O It is an indole derivative, which means it contains a structure similar to that of indole, a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Dimethylamino)propyl]-1H-indol-5-OL typically involves the reaction of indole derivatives with dimethylaminopropyl reagents. One common method involves the use of triphenylphosphine and 1,3-dibromopropane in the presence of a solvent like toluene. The reaction is carried out at elevated temperatures (around 80°C) and involves multiple steps, including the addition of dimethylamine and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-[3-(Dimethylamino)propyl]-1H-indol-5-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

3-[3-(Dimethylamino)propyl]-1H-indol-5-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of 3-[3-(Dimethylamino)propyl]-1H-indol-5-OL involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity. The compound may also interact with enzymes, influencing their catalytic functions. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[3-(Dimethylamino)propyl]-1H-indol-5-OL is unique due to its indole structure, which imparts specific chemical and biological properties

Eigenschaften

CAS-Nummer

1210-82-8

Molekularformel

C13H18N2O

Molekulargewicht

218.29 g/mol

IUPAC-Name

3-[3-(dimethylamino)propyl]-1H-indol-5-ol

InChI

InChI=1S/C13H18N2O/c1-15(2)7-3-4-10-9-14-13-6-5-11(16)8-12(10)13/h5-6,8-9,14,16H,3-4,7H2,1-2H3

InChI-Schlüssel

PZRSQMNQWPQQLE-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCC1=CNC2=C1C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.